Enantiomeric Purity: Defined (R)-Stereochemistry vs. Racemate and (S)-Enantiomer
The target compound (CAS 1213526-34-1) is the single (2R)-enantiomer, as confirmed by its IUPAC name and SMILES notation . In contrast, the racemic mixture (CAS 1270527-95-1) and the opposite (S)-enantiomer (CAS 1212979-27-5) are distinct commercial entities. Chiral HPLC analysis, while not publicly reported, is the standard method for confirming enantiomeric excess. The procurement of the incorrect stereoisomer can lead to diastereomeric products in subsequent asymmetric syntheses, potentially invalidating structure-activity relationship studies or leading to bioactivity discrepancies.
| Evidence Dimension | Stereochemical identity |
|---|---|
| Target Compound Data | (2R)-enantiomer (CAS 1213526-34-1); SMILES: OC[C@@H](N)C1=CC(OC)=NC |
| Comparator Or Baseline | Racemate (CAS 1270527-95-1) ; (2S)-enantiomer (CAS 1212979-27-5) |
| Quantified Difference | Enantiomeric purity: Target is a single enantiomer; comparators are racemic or opposite enantiomer. |
| Conditions | Structural identification by vendor specifications (CAS registry). |
Why This Matters
Ensures chiral fidelity in asymmetric synthesis and biological assays, which is non-negotiable for any application involving stereochemical control.
